molecular formula C13H19Cl3N2O2 B563180 Melphalan-d8 Hydrochloride CAS No. 1217854-43-7

Melphalan-d8 Hydrochloride

Cat. No.: B563180
CAS No.: 1217854-43-7
M. Wt: 349.706
InChI Key: OUUYBRCCFUEMLH-GTGANALVSA-N
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Description

Melphalan-d8 Hydrochloride is a deuterated form of Melphalan, a nitrogen mustard alkylating agent used primarily in chemotherapy. The deuterated version, Melphalan-d8, is labeled with deuterium, which is a stable isotope of hydrogen. This modification is often used in research to study the pharmacokinetics and metabolism of the drug without altering its therapeutic properties. Melphalan itself is used to treat multiple myeloma, ovarian carcinoma, and other malignancies by interfering with DNA and RNA synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Melphalan-d8 Hydrochloride involves the incorporation of deuterium into the Melphalan molecule. A common method includes the use of deuterated reagents in the synthesis process. For instance, a stock solution of Melphalan-d8 can be prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working stocks are prepared daily to ensure stability .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves dissolving Melphalan hydrochloride in an aqueous hydrochloride solution, adjusting the pH, and using organic solvents like ethyl acetate for extraction . The final product is purified to achieve the desired deuterium labeling.

Chemical Reactions Analysis

Types of Reactions: Melphalan-d8 Hydrochloride undergoes several types of chemical reactions, primarily involving alkylation. Alkylation reactions are crucial as they form covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis.

Common Reagents and Conditions:

Major Products Formed: The primary products of hydrolysis are monohydroxymelphalan and dihydroxymelphalan, which are inactive metabolites .

Scientific Research Applications

Melphalan-d8 Hydrochloride is extensively used in scientific research to study the pharmacokinetics and metabolism of Melphalan. Its applications include:

Mechanism of Action

Comparison with Similar Compounds

    Melphalan: The non-deuterated form, used widely in chemotherapy.

    Chlorambucil: Another nitrogen mustard alkylating agent with similar mechanisms.

    Cyclophosphamide: A prodrug that is metabolized to active alkylating agents.

Uniqueness of Melphalan-d8 Hydrochloride: The primary uniqueness of this compound lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the therapeutic efficacy of the parent compound .

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.

Properties

IUPAC Name

(2S)-2-amino-3-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1/i5D2,6D2,7D2,8D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUYBRCCFUEMLH-GTGANALVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676005
Record name 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217854-43-7
Record name 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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